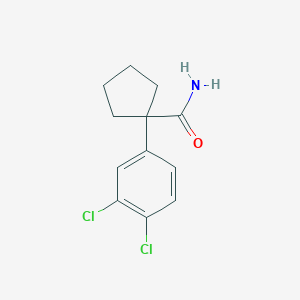

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide

描述

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a cyclopentane ring attached to a carboxamide group and a dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide typically involves the reaction of 3,4-dichlorophenylacetonitrile with cyclopentanone in the presence of a base, followed by the reduction of the resulting imine to form the desired carboxamide . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide has been investigated for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung cancer (A549) and breast cancer (MDA-MB-231) cells.

Pharmacological Studies

The compound's interactions with biological systems are of particular interest:

- Mechanism of Action : It is believed to modulate receptor activity and influence cellular signaling pathways, which can lead to apoptosis in cancer cells.

Case Study 1: Anticancer Properties

In a study examining the compound's effects on various cancer cell lines:

- Cell Lines Tested : A549 (lung), HCT-116 (colon), MDA-MB-231 (breast).

- Findings : The compound demonstrated IC50 values as low as 0.57 µM against A549 cells, indicating significant cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 0.57 |

| HCT-116 (Colon) | 2.34 |

| MDA-MB-231 (Breast) | 1.12 |

Case Study 2: Mechanistic Insights

Research has explored the molecular mechanisms underlying the anticancer effects:

- Receptor Binding : The compound may bind to specific receptors involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death through mitochondrial pathways.

Structure–Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is crucial for optimizing drug design:

- Chlorine Substitution : The presence of chlorine atoms enhances the compound's reactivity and selectivity towards biological targets.

- Cyclopentane Ring : The rigidity provided by the cyclopentane structure contributes to its pharmacological profile.

作用机制

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

相似化合物的比较

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a similar dichlorophenyl group but differs in its urea functional group, leading to different chemical properties and applications.

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H12Cl2N2O

- Molecular Weight : 271.14 g/mol

- CAS Number : 1393441-90-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been noted for its ability to modulate enzyme activity and influence cellular processes.

Targets of Action :

- Enzymes involved in cancer cell proliferation (e.g., thymidylate synthase, topoisomerase II).

- Proteins associated with inflammatory responses.

Mode of Action :

The compound is believed to alter biochemical pathways that lead to significant physiological effects, including:

- Induction of apoptosis in cancer cells.

- Anti-inflammatory responses.

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Demonstrated cytotoxicity against various cancer cell lines. |

| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Analgesic | May possess pain-relieving properties based on preliminary studies. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Anticancer Activity :

- Anti-inflammatory Effects :

-

Antimicrobial Properties :

- Preliminary screening against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Structure–Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the significance of the dichlorophenyl group in enhancing its biological activity:

- Dichloro Substitution : The presence of chlorine atoms on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Cyclopentane Ring : The cyclopentane moiety contributes to the overall stability and conformational flexibility necessary for interaction with target proteins.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is sparingly soluble in water but shows good solubility in organic solvents, which can influence its absorption and bioavailability.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like thiourea derivatives or cyclopropane precursors. For example, coupling 3,4-dichloroaniline with cyclopentanecarboxylic acid derivatives under reflux conditions in the presence of coupling agents (e.g., DCC/DMAP). Reaction optimization should focus on controlling stereochemistry and minimizing byproducts via TLC/HPLC monitoring . Alternative routes may involve halogenation of cyclopentane precursors followed by amidation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or EI-MS) and fragmentation patterns using reference standards .

- Nuclear Magnetic Resonance (NMR) : Analyze /-NMR spectra to verify substituent positions (e.g., dichlorophenyl group at C1 of cyclopentane) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column and UV detection at 254 nm .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or ethanol/water mixtures are effective. Conduct solubility tests at varying temperatures (e.g., 25–80°C) to determine optimal recrystallization conditions. Monitor crystal formation via polarized light microscopy .

Advanced Research Questions

Q. How to design a molecular docking study to evaluate binding affinity with biological targets?

- Methodological Answer :

Target Preparation : Retrieve protein structures (e.g., from RCSB PDB) and prepare via protonation and energy minimization.

Grid Generation : Use AutoDock Vina to define a grid box around the active site (e.g., 20 ų) .

Docking Parameters : Set exhaustiveness to 20, and use the Vinardo scoring function for improved accuracy.

Validation : Compare results with co-crystallized ligands (RMSD < 2.0 Å) and analyze binding modes (e.g., hydrogen bonding with dichlorophenyl groups) .

Q. How to resolve contradictions between computational binding predictions and experimental IC values?

- Methodological Answer :

- Re-evaluate Force Fields : Test alternative scoring functions (e.g., MM/GBSA) in molecular dynamics simulations to account for solvation effects.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate with surface plasmon resonance (SPR) for kinetic analysis .

Q. What are the metabolic pathways and degradation byproducts of this compound in environmental systems?

- Methodological Answer :

- Bacterial Degradation : Incubate with Bacillus licheniformis and analyze metabolites via LC-MS/MS. Expected byproducts include 1-(3,4-dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (3,4-DCA) .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and identify intermediates using high-resolution mass spectrometry (HRMS) .

Q. How to optimize reaction conditions for regioselective functionalization of the cyclopentane ring?

- Methodological Answer :

- Catalytic Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Use DFT calculations to predict regioselectivity based on electron density maps of the cyclopentane ring .

- Temperature Control : Conduct reactions at −10°C to favor kinetic over thermodynamic products .

Q. Data Analysis and Interpretation

Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

- Methodological Answer :

- X-ray Diffraction : Resolve absolute configuration via single-crystal X-ray analysis.

- NMR Refinement : Use NOESY/ROESY to confirm spatial proximity of substituents. Compare experimental data with computed chemical shifts (e.g., using Gaussian 09) .

Q. What computational tools are suitable for predicting the compound’s environmental persistence?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential.

- Molecular Dynamics : Simulate interaction with soil matrices (e.g., humic acids) using GROMACS .

Q. How to address discrepancies in melting point data across literature sources?

属性

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBZQLOPIVNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236126 | |

| Record name | Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-90-1 | |

| Record name | Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。